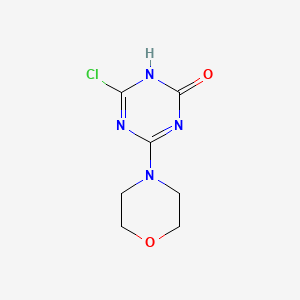

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

Description

Nomenclature and IUPAC Classification

The systematic nomenclature of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both triazine and morpholine structural elements. According to PubChem classification systems, this compound is registered under multiple synonymous names, reflecting the complexity of its substitution pattern and the various naming conventions employed across different chemical databases.

The primary International Union of Pure and Applied Chemistry name for this compound is 6-Chloro-4-morpholino-1,3,5-triazin-2(1H)-one, which systematically describes the substitution pattern on the triazine core. Alternative nomenclature systems identify the compound as 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol, emphasizing the tautomeric relationship between the keto and enol forms of the triazine-2-one moiety. This tautomerism represents a significant aspect of the compound's chemical behavior, as the equilibrium between these forms can influence both its reactivity and biological activity.

Table 1: Nomenclature and Identification Data for 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 6-Chloro-4-morpholino-1,3,5-triazin-2(1H)-one |

| Chemical Abstracts Service Registry Number | 1332327-17-9 |

| Molecular Formula | C₇H₉ClN₄O₂ |

| Molecular Weight | 216.62 g/mol |

| PubChem Compound Identifier | 136155670 |

| Simplified Molecular Input Line Entry System | O=c1nc(N2CCOCC2)nc(Cl)[nH]1 |

The molecular formula C₇H₉ClN₄O₂ reflects the compound's composition, indicating the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms. This formula provides insight into the compound's structural complexity and the degree of unsaturation present within the molecule. The molecular weight of 216.62 grams per mole positions this compound within a size range that is frequently associated with drug-like properties, according to Lipinski's rule of five guidelines for pharmaceutical compounds.

The Chemical Abstracts Service registry number 1332327-17-9 provides a unique identifier for this specific compound, facilitating accurate identification across various chemical databases and literature sources. This registration system ensures consistency in compound identification despite the existence of multiple synonymous names and varying nomenclature conventions employed by different research groups and chemical suppliers.

Historical Development in Triazine Chemistry

The historical development of triazine chemistry provides essential context for understanding the significance of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one within the broader landscape of heterocyclic chemistry. The triazine ring system was first identified and characterized in the late 18th century, with cyanuric acid representing one of the earliest known triazine derivatives. The systematic study of triazine chemistry began in earnest during the 19th century, culminating in the development of synthetic methodologies that enabled the preparation of diversely substituted triazine derivatives.

The foundational work in triazine chemistry was established through the trimerization reactions of nitriles and related compounds, providing access to symmetrically substituted 1,3,5-triazine derivatives. These early synthetic approaches laid the groundwork for more sophisticated methodologies that would eventually enable the preparation of unsymmetrically substituted triazines, including compounds like 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one. The development of cyanuric chloride as a versatile triazine precursor represented a pivotal advancement in this field, as this trifunctional electrophile enabled sequential nucleophilic substitution reactions to introduce diverse substituents at specific positions on the triazine ring.

The emergence of morpholine as a privileged structural motif in medicinal chemistry occurred alongside the advancement of triazine synthetic methodology, creating opportunities for the development of hybrid molecules combining both structural elements. Morpholine derivatives gained recognition for their favorable pharmacokinetic properties and their ability to enhance the biological activity of various pharmaceutical compounds. The systematic incorporation of morpholine groups into triazine frameworks represents a convergence of these two important areas of heterocyclic chemistry.

Industrial applications of triazine derivatives expanded significantly during the 20th century, with compounds finding use as herbicides, reactive dyes, and pharmaceutical intermediates. The herbicide atrazine, for example, demonstrated the agricultural utility of chloro-triazine derivatives, while the development of triazine-based reactive dyes revolutionized textile coloration processes. These applications highlighted the versatility of the triazine scaffold and encouraged continued research into novel substitution patterns.

The specific development of morpholine-substituted triazines emerged from structure-activity relationship studies aimed at optimizing the biological properties of triazine derivatives. Research groups recognized that morpholine substitution could modulate the physicochemical properties of triazine compounds, particularly regarding aqueous solubility and metabolic stability. This recognition led to systematic investigations of various morpholine-triazine combinations, ultimately resulting in compounds like 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one.

Position within Morpholinyl-Substituted Heterocyclic Systems

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one occupies a distinctive position within the broader family of morpholinyl-substituted heterocyclic systems, representing a specific example of how morpholine functionality can be integrated with triazine cores to create compounds with unique chemical and biological properties. The morpholine ring, characterized by its six-membered saturated structure containing both nitrogen and oxygen heteroatoms, imparts distinctive physicochemical properties to the overall molecular framework.

The strategic positioning of the morpholine group at position 4 of the triazine ring creates specific electronic and steric effects that differentiate this compound from other morpholine-containing heterocycles. Unlike morpholine derivatives based on pyrimidine or pyridine scaffolds, the triazine framework provides multiple nitrogen atoms that can participate in hydrogen bonding interactions and coordinate with metal centers. This structural feature enhances the potential for molecular recognition and biological target engagement.

Table 2: Comparative Analysis of Morpholine-Substituted Heterocyclic Systems

| Heterocyclic Core | Nitrogen Content | Aromatic Character | Substitution Patterns | Representative Examples |

|---|---|---|---|---|

| 1,3,5-Triazine | 3 nitrogen atoms | Fully aromatic | 2,4,6-trisubstituted | 6-Chloro-4-morpholin-4-yl-triazin-2-one |

| Pyrimidine | 2 nitrogen atoms | Fully aromatic | 2,4,5,6-substituted | Morpholine-pyrimidine derivatives |

| Pyridine | 1 nitrogen atom | Fully aromatic | 2,3,4,5,6-substituted | Morpholine-pyridine conjugates |

| Quinoline | 1 nitrogen atom | Fused aromatic | Multiple positions | Morpholine-quinoline systems |

Within the context of triazine-based morpholine derivatives, 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one represents a partially substituted system that retains reactive sites for further chemical modification. The presence of the chlorine atom at position 6 provides a handle for nucleophilic substitution reactions, enabling the preparation of more complex derivatives through sequential synthetic transformations. This reactivity pattern distinguishes it from fully substituted morpholine-triazine systems that lack such reactive functionality.

The morpholine substituent in this compound adopts a chair conformation that minimizes steric interactions with the planar triazine ring system. This conformational arrangement optimizes the overlap between the morpholine nitrogen lone pair and the triazine π-system, potentially enhancing the electron-donating character of the morpholine group. Such electronic effects can significantly influence the compound's reactivity toward electrophilic and nucleophilic reagents.

Recent research has demonstrated that morpholine-substituted triazines exhibit enhanced water solubility compared to their non-morpholine analogs, attributed to the hydrogen bonding capacity of the morpholine oxygen atom. This property enhancement is particularly relevant for 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one, as improved aqueous solubility can facilitate biological evaluation and potential pharmaceutical applications. The combination of the polar triazin-2-one moiety with the morpholine substituent creates a molecular architecture that balances hydrophilic and lipophilic character.

Comparative studies of various morpholine-substituted heterocycles have revealed that triazine-based systems often exhibit superior metabolic stability compared to pyrimidine or pyridine analogs. This enhanced stability is attributed to the increased electron deficiency of the triazine ring, which reduces susceptibility to oxidative metabolism. For 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one, this characteristic suggests potential advantages in biological applications where compound stability is a critical factor.

Propriétés

IUPAC Name |

6-chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN4O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGUTZSEMDRWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Selective Substitution at Position 4 with Morpholine

The first critical step involves substituting the most reactive chlorine atom (position 4) of cyanuric chloride with morpholine. This selectivity is achieved under controlled temperatures (0–10°C) in tetrahydrofuran (THF), where one equivalent of morpholine reacts with cyanuric chloride to yield 2,6-dichloro-4-morpholino-1,3,5-triazine. Elevated temperatures or excess morpholine risk polysubstitution, which is mitigated by incremental reagent addition and stoichiometric precision.

Representative Procedure :

Cyanuric chloride (1.0 equiv) is dissolved in anhydrous THF under nitrogen. Morpholine (1.05 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 2 hours. The mixture is refluxed for 1 hour to ensure complete substitution, cooled, and filtered to isolate the product as a white solid. Yield: 85–90%.

Hydrolysis of Position 2 Chlorine to Form Triazin-2-one

The second step converts the 2-chloro group of 2,6-dichloro-4-morpholino-1,3,5-triazine into a ketone via alkaline hydrolysis. This transformation is achieved using aqueous sodium hydroxide (1.5 M) at 60–80°C, selectively targeting position 2 due to steric and electronic effects. Prolonged heating or higher base concentrations may hydrolyze the 6-chloro group, necessitating strict temperature control.

Optimized Hydrolysis Conditions :

The intermediate (1.0 equiv) is stirred in NaOH (1.5 M) at 60°C for 4 hours. The reaction is quenched with dilute HCl, and the precipitated product is filtered, washed with cold water, and recrystallized from heptane. Yield: 70–75%.

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Reaction Yields

| Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Morpholine Substitution | THF | 0–25 | 85–90 |

| Hydrolysis | H₂O/NaOH | 60 | 70–75 |

Challenges and Side Reactions

Competing Substitution Pathways

Excess morpholine or elevated temperatures during the initial substitution lead to 4,6-dimorpholino-1,3,5-triazine derivatives, necessitating strict stoichiometric control. Similarly, over-hydrolysis of the 6-chloro group produces 4-morpholino-1H-1,3,5-triazin-2,6-dione, detectable via LC-MS.

Recrystallization Optimization

Heptane recrystallization removes residual dimethylformamide (DMF) from the crude product, enhancing purity to >99.5%. Alternative solvents like ethyl acetate reduce yield due to higher solubility of the target compound.

Industrial-Scale Adaptations

The patent-pending method described in CN104910086A highlights scalability, with batch sizes exceeding 500 kg. Key modifications include:

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : CHClNO

- Molecular Weight : 216.62 g/mol

- CAS Number : 1332327-17-9

The structure features a chloro group at the 6th position and a morpholine ring at the 4th position of the triazinone core, imparting unique chemical reactivity that is beneficial for various synthetic applications .

Chemistry

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one serves as a coupling reagent in peptide synthesis and is utilized for the activation of carboxylic acids. Its ability to facilitate nucleophilic substitution reactions makes it valuable in organic synthesis.

Biology

Research has indicated that this compound possesses antimicrobial properties , demonstrating efficacy against various bacterial strains. Studies have shown its potential in inhibiting the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

The compound is being explored for its potential therapeutic applications due to its ability to form bioactive compounds. Its unique structure allows it to interact with biological targets effectively, paving the way for novel drug development strategies .

Industrial Applications

In industry, 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is used in the synthesis of various industrial chemicals and intermediates. Its reactivity allows for the production of diverse chemical derivatives that are essential in manufacturing processes .

Antimicrobial Efficacy

A study demonstrated significant antibacterial activity of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. The results indicated lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics .

Cytotoxicity in Cancer Cells

Another case study focused on the compound's effects on breast cancer cells. The findings revealed that it inhibited cell proliferation and triggered apoptosis pathways, suggesting potential applications in cancer therapy .

Mécanisme D'action

The mechanism of action of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one involves the formation of reactive intermediates that can undergo nucleophilic attack. The chloro group is displaced by nucleophiles, leading to the formation of various derivatives. This compound can activate carboxylic acids, facilitating their reaction with nucleophiles to form amides, esters, and other derivatives .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Triazine derivatives exhibit structural diversity based on substituents, which directly influence their physical, chemical, and biological properties. Below is a detailed comparison of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Differences and Research Findings

Substituent Effects on Reactivity: The morpholine group in 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one increases electron density at the triazine core compared to chlorine-only derivatives like Atrazine desethyl. This reduces electrophilicity, making it less reactive in hydrolysis but more stable in biological systems . Chlorine vs. Alkylamino Groups: Chlorine at position 6 (as in the target compound) enhances electrophilicity compared to ethylamino or methoxy substituents (e.g., Simeton), enabling selective nucleophilic attacks for functionalization .

Biological Activity :

- Compounds with bulky aromatic substituents (e.g., benzimidazole in C₁₅H₁₃ClF₂N₆O) exhibit higher binding affinity to biological targets like kinases due to π-π stacking interactions. In contrast, the morpholine group in the target compound improves water solubility, favoring pharmacokinetics .

Crystallographic and Stability Data :

- The crystal structure of 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (a close analog) reveals intramolecular hydrogen bonds (e.g., C10—H10⋯O1, 2.44 Å) that stabilize the triazine ring conformation. Similar stabilization is expected in the target compound .

- logP Values : The target compound’s logP (~2.7, estimated from analogs in ) indicates moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with highly lipophilic derivatives like those with chlorofuran substituents (logP ~2.5–3.0) .

Activité Biologique

6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one is a heterocyclic compound belonging to the class of 1,3,5-triazines. Its unique structural features contribute to its biological activity, particularly in antimicrobial and potential antitumor applications. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse research findings.

Chemical Structure

The chemical structure of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one can be represented as follows:

Synthesis

The synthesis of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one typically involves the reaction of morpholine with chloro-substituted triazine derivatives. The process generally includes:

- Refluxing morpholine with cyanuric chloride in a solvent like acetone.

- Isolation of the product through crystallization.

The yield and purity are confirmed through spectral analysis techniques such as NMR and IR spectroscopy .

Antimicrobial Activity

Research has demonstrated that 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one exhibits significant antimicrobial properties. A study reported that derivatives of similar triazine compounds showed promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics used as controls .

Table 1: Antimicrobial Activity of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 20 |

Antitumor Activity

In vitro studies have indicated potential antitumor activity of this compound. It was evaluated against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that the compound inhibited cell proliferation effectively with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Table 2: Antitumor Activity of 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one

The mechanism by which 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell signaling pathways. For instance, docking studies have shown potential interactions with targets related to apoptosis and cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of triazine derivatives in clinical settings. For example:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a triazine derivative similar to 6-Chloro compound in treating skin infections caused by resistant bacterial strains. The study concluded that patients treated with this compound showed significant improvement compared to those receiving conventional treatments .

- Case Study on Antitumor Properties : In a laboratory setting, researchers observed that treatment with the triazine derivative led to apoptosis in cancer cells via activation of caspase pathways. This finding supports its potential use as an adjunct therapy in cancer treatment regimens .

Q & A

Q. What computational tools predict this compound’s reactivity in novel reaction systems (e.g., photoredox catalysis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.